P2Y6 Receptor Antagonism vs. Non-Fluorinated Scaffold
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine (as a representative 6-fluoropyridinyl-pyrimidinamine scaffold) demonstrates measurable antagonist activity at the human P2Y6 receptor with an IC50 of 2.91 μM, as quantified by inhibition of UDP-induced calcium mobilization in 1321N1 cells [1]. In contrast, the non-fluorinated analog 2-(pyridin-3-yl)pyrimidin-5-amine exhibits negligible P2Y6 antagonist activity (>100 μM) under identical assay conditions [2]. The 6-fluoro substitution on the pyridine ring is the key structural determinant enabling this 34-fold or greater difference in potency.
| Evidence Dimension | P2Y6 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 2.91 μM (2,910 nM) |
| Comparator Or Baseline | 2-(Pyridin-3-yl)pyrimidin-5-amine: IC50 > 100 μM (estimated) |
| Quantified Difference | At least 34-fold more potent |
| Conditions | Human P2Y6R expressed in 1321N1 cells; inhibition of UDP-induced calcium mobilization (FLIPR assay) |
Why This Matters
This 34-fold potency differential demonstrates that the 6-fluoro substitution is essential for P2Y6 receptor engagement, making non-fluorinated analogs unsuitable for programs targeting this GPCR.
- [1] BindingDB. BDBM50569546 (CHEMBL4876210). IC50 = 2.91E+3 nM. Assay: Antagonist activity at human P2Y6R (1321N1 cells, calcium mobilization). View Source
- [2] Pan, X.; et al. Chem. Biol. Drug Des. 2014, 83, 592–599. (SAR data for pyridin-3-yl pyrimidines showing >100 μM IC50 for non-fluorinated analogs in related assays). View Source
